molecular formula C10H13NO B13259361 2-Methyl-2-(5-methylpyridin-2-yl)propanal

2-Methyl-2-(5-methylpyridin-2-yl)propanal

Cat. No.: B13259361
M. Wt: 163.22 g/mol
InChI Key: YSSZRZNDVJPPEJ-UHFFFAOYSA-N
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Description

2-Methyl-2-(5-methylpyridin-2-yl)propanal is an organic compound with the molecular formula C10H13NO It features a pyridine ring substituted with a methyl group and an aldehyde functional group

Preparation Methods

The synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propanal can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-methylpyridine with a suitable aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

2-Methyl-2-(5-methylpyridin-2-yl)propanal undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

2-Methyl-2-(5-methylpyridin-2-yl)propanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(5-methylpyridin-2-yl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

2-Methyl-2-(5-methylpyridin-2-yl)propanal can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the aldehyde group with the properties of the pyridine ring, making it valuable for various applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-methyl-2-(5-methylpyridin-2-yl)propanal

InChI

InChI=1S/C10H13NO/c1-8-4-5-9(11-6-8)10(2,3)7-12/h4-7H,1-3H3

InChI Key

YSSZRZNDVJPPEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(C)(C)C=O

Origin of Product

United States

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